3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
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Properties
IUPAC Name |
3-[[(6-methyl-1,3-benzothiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-11-5-6-13-14(9-11)25-17(20-13)19-10-12-15(21)23-18(24-16(12)22)7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBONUSKPKGPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC4(CCCCC4)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely related to the thiazole ring structure present in the molecule. Thiazole derivatives have been found to interact with a variety of biological targets, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes , which are involved in the production of prostaglandins. This inhibition can lead to anti-inflammatory effects.
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins , which are derived from arachidonic acid. This inhibition can lead to anti-inflammatory effects.
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially affect the compound’s bioavailability.
Biological Activity
The compound 3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and experimental findings.
Chemical Structure
The compound features a complex structure comprising a spirocyclic framework and a benzothiazole moiety, which are known for their diverse biological properties. The structural formula is represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. One common method includes the condensation of 6-methylbenzo[d]thiazole with suitable aldehydes followed by cyclization to form the spirocyclic structure. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related thiazole and benzothiazole derivatives. For instance, compounds derived from similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often fall below clinically relevant thresholds, indicating potential therapeutic applications.
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 3a | 250 | Staphylococcus aureus |
| 3b | 100 | Escherichia coli |
| 3c | 150 | Pseudomonas aeruginosa |
These results suggest that compounds with similar structural features to this compound may exhibit comparable antimicrobial efficacy.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been well-documented. Studies indicate that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, research on structurally related compounds has shown that they can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against these cancer cell lines:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 4a | 12 | MCF-7 |
| 4b | 15 | HeLa |
The mechanisms underlying the biological activity of these compounds are multifaceted:
- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leading to oxidative stress has been implicated in the mechanism of action for several related compounds.
Case Studies
A notable case study involved the evaluation of a series of thiazolidine derivatives where one compound demonstrated superior activity against MRSA strains compared to traditional antibiotics like ampicillin. This highlights the potential for developing new antimicrobial agents from this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
